molecular formula C12H11NO6 B14494639 Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate CAS No. 63141-48-0

Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate

Cat. No.: B14494639
CAS No.: 63141-48-0
M. Wt: 265.22 g/mol
InChI Key: DHFPSLRVINJCHD-UHFFFAOYSA-N
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Description

Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate is an organic compound characterized by the presence of a benzodioxole ring and a nitroprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate typically involves the condensation of ethyl acetoacetate with piperonal (1,3-benzodioxole-5-carbaldehyde) in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, forming the nitroprop-2-enoate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Properties

CAS No.

63141-48-0

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate

InChI

InChI=1S/C12H11NO6/c1-2-17-12(14)9(13(15)16)5-8-3-4-10-11(6-8)19-7-18-10/h3-6H,2,7H2,1H3

InChI Key

DHFPSLRVINJCHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-]

Origin of Product

United States

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